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Cat. No.: B15623435

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro U-49900 hydrochloride is a synthetic opioid classified as a utopioid, indicating its
research and forensic applications. It is a structural analog of U-47700, a potent synthetic
opioid, with the chlorine atoms on the phenyl ring replaced by fluorine atoms. This guide
provides a comprehensive technical overview of 3,4-Difluoro U-49900 hydrochloride,
summarizing its chemical properties, pharmacological data, and relevant experimental
protocols.

Chemical and Physical Properties

A summary of the chemical and physical properties of 3,4-Difluoro U-49900 hydrochloride is
presented in Table 1.

Table 1: Chemical and Physical Properties of 3,4-Difluoro U-49900 Hydrochloride
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Property

Value

Formal Name

trans-3,4-difluoro-N-(2-
(diethylamino)cyclohexyl)-N-methylbenzamide,

monohydrochloride

CAS Number

2743078-88-6

Molecular Formula

C1sH26F2N20 « HCI

Formula Weight 360.9 g/mol
Purity >98%
Formulation A crystalline solid
N DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20
Solubility
mg/ml, PBS (pH 7.2): 1 mg/ml
FC1=C(C=CC(C(N(C)
SMILES
[C@@H]2CCCC[C@H]2N(CC)CC)=0)=C1)F.CI
InChl Key XFVNCUJIRSXGAS-GBNZRNLASA-N

Pharmacological Data

While extensive pharmacological data for 3,4-Difluoro U-49900 hydrochloride is not widely
available in peer-reviewed literature, its structural similarity to U-47700 suggests it likely acts as
an agonist at the p-opioid receptor (MOR). The pharmacological profile of its dichlorinated
analog, U-49900, has been characterized, and it is plausible that the difluoro derivative exhibits
similar, though potentially quantitatively different, properties.

Anecdotal reports from online forums suggest that U-49900 has little to no euphoric or
analgesic effects even at high doses, and its odor is described as caustic.[1]

Metabolism

The metabolism of U-49900, the dichlorinated analog of 3,4-Difluoro U-49900, has been
studied using human liver microsomes.[2] These studies provide valuable insight into the likely
metabolic pathways of the difluorinated compound.
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Identified Metabolites of U-49900:[2]

e N-Desethyl-U-49900 (primary metabolite in microsomal incubations)

N,N-didesethyl-N-desmethyl-U-49900 (most abundant in a urine specimen)

N,N-Didesethyl-U-49900

N-Desethyl-hydroxyl-U-49900

N-Desethyl-N-desmethyl-U-49900

A notable finding is the potential for a common metabolite between U-47700 and U-49900,
which is an important consideration for analytical and forensic toxicology.[1][2]

Experimental Protocols
In Vitro Metabolism Assay using Human Liver
Microsomes

This protocol is based on the methodology used for the metabolism studies of U-49900.[2]
Objective: To determine the in vitro metabolic profile of 3,4-Difluoro U-49900 hydrochloride.

Materials:

3,4-Difluoro U-49900 hydrochloride
e Pooled human liver microsomes (HLMSs)

 NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase)

e Phosphate buffer (pH 7.4)
o Methanol (for quenching the reaction)

e Incubator/water bath (37°C)
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e Centrifuge
¢ High-resolution mass spectrometer (e.g., SCIEX TripleTOF® 5600+)
Procedure:

e Prepare a stock solution of 3,4-Difluoro U-49900 hydrochloride in a suitable solvent (e.g.,
methanol or DMSO).

 In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system,
and the pooled human liver microsomes.

e Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

« Initiate the metabolic reaction by adding the 3,4-Difluoro U-49900 hydrochloride stock
solution to the pre-incubated mixture.

 Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
o Terminate the reaction by adding an equal volume of ice-cold methanol.
o Centrifuge the mixture to precipitate the proteins.

o Collect the supernatant for analysis by high-resolution mass spectrometry to identify
potential metabolites.

Data Analysis: The resulting data files from the mass spectrometer can be processed using
metabolite identification software (e.g., MetabolitePilot™) to identify and characterize the
metabolites of 3,4-Difluoro U-49900.

Opioid Receptor Binding Assay (General Protocol)

While specific binding data for 3,4-Difluoro U-49900 hydrochloride is not available, a general
radioligand binding assay protocol can be used to determine its affinity for opioid receptors.

Objective: To determine the binding affinity (Ki) of 3,4-Difluoro U-49900 hydrochloride for the
M, 0, and K opioid receptors.
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Materials:

e Cell membranes expressing the human y, &, or kK opioid receptor.

» Radioligand specific for each receptor (e.g., [FHI[DAMGO for u, [BH]DPDPE for &, [3H]U69,593
for k).

e 3,4-Difluoro U-49900 hydrochloride (test compound).
» Non-specific binding control (e.g., naloxone).

o Assay buffer (e.qg., Tris-HCI buffer with MgClz).

« Scintillation vials and scintillation cocktail.

« Filtration apparatus with glass fiber filters.
 Scintillation counter.

Procedure:

Prepare a series of dilutions of 3,4-Difluoro U-49900 hydrochloride.

» In assay tubes, combine the cell membranes, the specific radioligand, and either buffer (for
total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or
the test compound at various concentrations.

¢ Incubate the tubes at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.

o Rapidly filter the contents of each tube through glass fiber filters to separate bound from free
radioligand.

o Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

o Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a scintillation counter.
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Data Analysis: The data are analyzed using non-linear regression to determine the ICso value
(the concentration of the test compound that inhibits 50% of the specific binding of the
radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations
General Opioid Receptor Sighaling Pathway

The following diagram illustrates the general signaling pathway of a G-protein coupled opioid

receptor upon agonist binding.
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Prepare Reagents:
- 3,4-Difluoro U-49900 Stock
- Human Liver Microsomes
- NADPH Regenerating System
- Buffer

;

Set up Incubation Mixture:
Buffer + NADPH System + HLMs

Pre-incubate at 37°C

Add 3,4-Difluoro U-49900

Incubate at 37°C

Quench Reaction
(add ice-cold Methanol)

Gentrifuge to Precipitate Proteins]

Collect Supernatant

Analyze by High-Resolution
Mass Spectrometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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